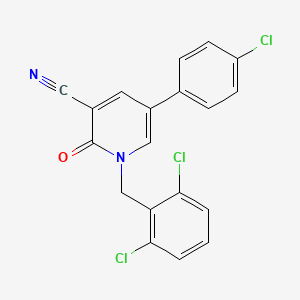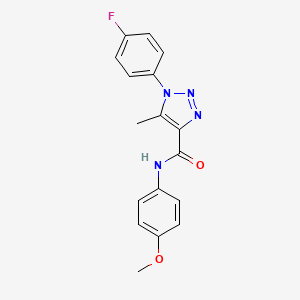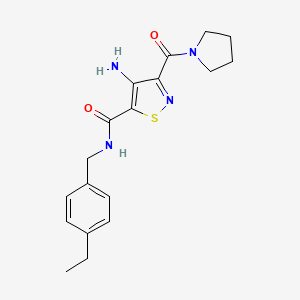![molecular formula C13H14N2O2 B2872672 [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 1273555-20-6](/img/structure/B2872672.png)
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid, also known as MPAA, is a pyrazole derivative that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound has been associated with a broad spectrum of pharmacological properties. The pyrazole nucleus, in particular, is known for its significant biological activities, which include antiviral, antitumor, antibacterial, and antihypertensive effects . The derivative’s structure allows for multi-component reactions that are essential in the synthesis of pharmacologically active molecules.
Synthetic Organic Chemistry
The compound serves as a building block in synthetic organic chemistry. Its reactivity can be utilized in the preparation of complex molecules through multi-component reactions, which are pivotal in creating diverse molecular libraries for drug discovery .
Antiviral Agent Development
Pyrazole derivatives have been reported to exhibit antiviral properties. The structural features of the compound allow for the potential development of new antiviral agents that can be optimized for selectivity and potency against various viral targets .
Anti-inflammatory Research
The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs. Their mechanism of action can be studied further to understand how they modulate inflammatory pathways in the body .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes at the molecular level, which can lead to the observed biological activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities are the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid. For instance, the production of similar compounds, such as Indole-3-Acetic Acid (IAA), by certain microorganisms has been shown to be influenced by factors such as the medium formulation, the physiological state of the cells, and the timing of induction . These factors can potentially influence the action of [3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid as well.
Propiedades
IUPAC Name |
2-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-3-5-10(6-4-8)13-11(7-12(16)17)9(2)14-15-13/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKUROUAMFNIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2872599.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2872601.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)

![N-(4-chlorobenzyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2872604.png)
![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)


